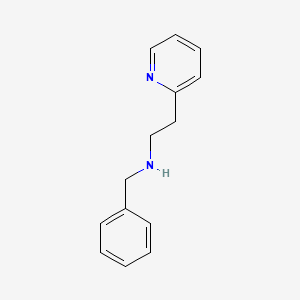

n-Benzyl-2-(pyridin-2-yl)ethanamine

Description

The exact mass of the compound n-Benzyl-2-(pyridin-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Benzyl-2-(pyridin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-2-(pyridin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)12-15-11-9-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUNBALAGWKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285724 | |

| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-25-0 | |

| Record name | 6312-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of N-Benzyl Pyridine Derivatives

Preamble: Navigating the Landscape of N-Benzyl Pyridine Scaffolds

The N-benzyl pyridine structural motif is a cornerstone in contemporary medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While the specific molecule, n-Benzyl-2-(pyridin-2-yl)ethanamine, represents a fundamental embodiment of this class, the current body of scientific literature reveals that extensive research has predominantly focused on derivatives wherein the core structure is strategically modified. These modifications, often involving alterations to the pyridine ring (such as the introduction of a pyridin-2-one moiety) or the ethylamine linker, have unlocked a diverse range of biological activities.

This guide, therefore, adopts a holistic yet technically granular approach. It provides an in-depth exploration of the significant biological activities demonstrated by various classes of N-benzyl pyridine derivatives. We will delve into the mechanistic underpinnings of their neuroprotective, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and logical frameworks to empower researchers and drug development professionals in this exciting field.

Section 1: Neuroprotective Activity: Targeting Cholinesterase in Neurodegenerative Disorders

A significant area of investigation for N-benzyl pyridine derivatives has been in the realm of neurodegenerative diseases, particularly those characterized by cholinergic deficits, such as Alzheimer's disease. The primary molecular target in this context is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, thereby ameliorating cognitive deficits.

Mechanism of Action: Beyond Simple Inhibition

N-benzyl-pyridine-2-one derivatives have emerged as potent neuroprotective agents. Their mechanism extends beyond simple AChE inhibition. Studies have shown that these compounds also mitigate oxidative and nitrosative stress, which are key pathological features of neurodegeneration.[1] Specifically, these derivatives have been observed to decrease lipid peroxidation and nitrite levels in the brain while concurrently increasing the levels of crucial antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase.[1] This dual-action profile—cholinesterase inhibition and antioxidant activity—makes them particularly promising therapeutic candidates.

Certain N-benzyl pyridinium styryl derivatives have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism.[2] Kinetic studies have revealed a non-competitive mode of inhibition for some of these derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is intricately linked to their chemical structure. For instance, in the N-benzyl pyridinium styryl series, the presence of a naphthyl ring instead of a phenyl ring has been shown to drastically boost BChE inhibition.[2] Furthermore, the substitution on the N-benzyl group plays a critical role; electron-withdrawing groups like chloro or fluoro moieties can enhance BChE inhibitory activity.[2]

Quantitative Analysis of Cholinesterase Inhibition

The potency of these derivatives as cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for representative N-benzyl pyridine derivatives against AChE and BChE.

| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |

| N-Benzyl Pyridinium Styryl | 7av | AChE | 0.176 | [3] |

| BChE | 0.37 | [3] | ||

| Isothiochromanone N-Benzylpyridinium | 82e | AChE | 0.0027 | [4] |

| 82f (4-fluoro) | AChE | 0.0058 | [4] | |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 4a (ortho-chloro) | AChE | 0.91 |

Note: The specific derivatives listed are structurally related to the core topic and serve to illustrate the potential of the broader class.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol provides a standardized method for assessing the AChE inhibitory activity of test compounds.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATChI, and DTNB in Tris-HCl buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of Tris-HCl buffer.

-

Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATChI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Section 2: Anticancer Activity: Targeting Key Cellular Pathways

The versatility of the N-benzyl pyridine scaffold has also been leveraged in the development of novel anticancer agents. Derivatives have been shown to target various key proteins and pathways involved in cancer cell proliferation and survival.

Mechanisms of Action

2.1.1. Histone Deacetylase (HDAC) Inhibition: A series of N-benzylpyrimidin-2-amine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Several of these derivatives have demonstrated enzymatic inhibitory activity comparable to the known HDAC inhibitor SAHA (Vorinostat) and have shown significant antiproliferative activity against various tumor cell lines.[5][6]

2.1.2. USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[7] This complex is a key regulator of the DNA damage response, and its inhibition represents a promising strategy for cancer therapy. These compounds have shown nanomolar inhibitory potency and a strong correlation between their IC50 values for USP1/UAF1 inhibition and their ability to decrease the survival of non-small cell lung cancer cells.[7]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of these compounds is typically assessed by determining their GI50 (50% growth inhibition) or IC50 values against a panel of human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | GI50/IC50 (µM) | Target | Reference |

| N-Benzylpyrimidin-2-amine | 6a | A549 (Lung) | 5.23 | HDAC | [5] |

| 8a | HCT-116 (Colon) | 3.45 | HDAC | [5] | |

| N-Benzylbenzimidazole Pyrimidine | 5b | MDA-MB-231 (Breast) | 39.6 | Not specified | [8] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | 9b | MCF7 (Breast) | < 3 | Not specified | |

| 9d | PC3 (Prostate) | < 3 | Not specified |

Experimental Protocol: Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Caption: Anticancer mechanisms of N-benzyl pyridine derivatives.

Section 3: Antimicrobial Activity

Certain N-benzyl pyridine derivatives and related heterocyclic compounds have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity and Structure-Activity Relationships

Derivatives of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one, inspired by natural products, have shown considerable activity against Klebsiella pneumoniae. The incorporation of a halogen atom, such as fluorine, into the pyrimidine ring has been found to significantly enhance antibacterial potency. For instance, a 5-fluoropyrimidinyl derivative exhibited a 64-fold increase in potency against K. pneumoniae compared to the parent compound.

Other studies on pyridine derivatives have shown that compounds with nitro and dimethoxy substituents can be particularly active against strains like S. aureus, B. subtilis, E. coli, and C. albicans. Gold(III) complexes of 2-(1-ethyl-benzyl)pyridine have also shown inhibitory and antibiofilm effects against pathogenic bacteria including E. coli, K. pneumoniae, and S. aureus.[6]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | 11 (5-fluoro) | Klebsiella pneumoniae | 2 | |

| 20 (simplified side chain) | Klebsiella pneumoniae | 2 | ||

| 22 (simplified side chain) | Klebsiella pneumoniae | 2 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., K. pneumoniae, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds

-

96-well microplates

-

Incubator (37°C)

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Serial Dilution of Compounds:

-

Perform a two-fold serial dilution of the test compounds in the 96-well plate using the broth as the diluent. The concentration range should be sufficient to determine the MIC (e.g., 128 to 0.25 µg/mL).

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion and Future Perspectives

The N-benzyl pyridine scaffold and its derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as neuroprotective agents through cholinesterase inhibition and antioxidant effects, as anticancer agents by targeting critical enzymes like HDACs and deubiquitinases, and as antimicrobial agents against pathogenic bacteria.

The structure-activity relationship studies consistently underscore the importance of specific substitutions on both the benzyl and pyridine moieties, providing a rational basis for the future design of more potent and selective derivatives. The detailed experimental protocols included herein offer a practical framework for researchers to evaluate novel compounds within this chemical space.

Future research should aim to explore the biological activity of the core n-Benzyl-2-(pyridin-2-yl)ethanamine structure and its direct derivatives to fully map the therapeutic potential of this foundational scaffold. Furthermore, a deeper investigation into the in vivo efficacy, pharmacokinetic profiles, and toxicity of the most potent derivatives identified to date is crucial for their translation into clinical candidates. The continued exploration of this chemical class holds significant promise for addressing unmet needs in the treatment of neurodegenerative diseases, cancer, and infectious diseases.

References

-

Hu, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 994-1003. [Link]

-

Akhtar, T., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 12. [Link]

-

Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6289. [Link]

-

Sepehri, S., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]

-

Singh, S. K., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(20), 17359-17374. [Link]

-

Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 27-38. [Link]

-

Singh, P., et al. (2020). Synthesis and Biological Activity of Embelin and its Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 20(1), 3-17. [Link]

-

Singh, S. K., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(20), 17359-17374. [Link]

-

Hu, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 994-1003. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(13), 4243. [Link]

-

Chen, C.-I., et al. (2022). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 7(1), 1147-1154. [Link]

-

Organic Syntheses. (n.d.). 2-Benzylaminopyridine. [Link]

-

Girish, T. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 268-275. [Link]

Sources

- 1. N-Benzyl-N- 2-(2-pyridinyl)ethyl amine AldrichCPR 6312-25-0 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 8. aablocks.com [aablocks.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of n-Benzyl-2-(pyridin-2-yl)ethanamine Analogs

Introduction

The n-Benzyl-2-(pyridin-2-yl)ethanamine scaffold represents a promising starting point for the discovery of novel therapeutics. Its structural motifs are present in a variety of biologically active molecules, suggesting its potential to interact with multiple protein targets, including those involved in neurological disorders.[1][2] The structural resemblance of this scaffold to known pharmacophores, particularly those of first-generation antihistamines, strongly suggests the histamine H1 receptor (H1R) as a probable and compelling target for analog libraries derived from this core structure.[3][4]

The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a well-validated target for allergic and inflammatory conditions.[5] Antagonists of the H1R are widely used in the treatment of allergic rhinitis, urticaria, and other hypersensitivity reactions.[5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of n-Benzyl-2-(pyridin-2-yl)ethanamine analog libraries to identify and characterize novel H1R antagonists.

High-Throughput Screening Strategy: A Multi-Tiered Approach

A robust HTS campaign requires a multi-faceted approach to minimize false positives and negatives, and to provide a comprehensive understanding of the pharmacological activity of the hit compounds. We propose a three-tiered screening cascade designed for efficiency, accuracy, and depth of characterization.

Caption: Simplified H1R signaling pathway leading to Ca²⁺ mobilization.

Tier 1: Primary Screening - Homogeneous Calcium Mobilization Assay

This initial screen is designed to rapidly identify compounds that inhibit the histamine-induced calcium response in a high-throughput format. We will use a "no-wash" fluorescent dye-based assay for its speed and simplicity.

Rationale: A functional antagonist assay is prioritized as the primary screen because it identifies compounds that modulate the receptor's biological activity, which is more therapeutically relevant than simply identifying compounds that bind. The calcium mobilization assay is robust, has a large signal window, and is amenable to automation. [6] Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor (e.g., AequoZen™ Human Histamine H1 Cell Line). [7][8] Key Reagents & Equipment:

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Calcium-sensitive dye: Fluo-4 AM or similar.

-

Agonist: Histamine.

-

Control Antagonist: Mepyramine or Diphenhydramine.

-

Instrumentation: A plate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., FLIPR®, FlexStation®).

Protocol:

-

Cell Plating:

-

Culture CHO-K1-hH1R cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Plate cells at a density of 10,000-20,000 cells/well in 20 µL of assay buffer.

-

Incubate plates for 18-24 hours at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a 2X working solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

-

Add 20 µL of the dye solution to each well.

-

Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare a dilution series of the n-Benzyl-2-(pyridin-2-yl)ethanamine analog library in assay buffer. The primary screen will be at a single concentration (e.g., 10 µM).

-

Using an automated liquid handler, add 10 µL of the compound solution to the appropriate wells.

-

For control wells, add:

-

Negative Control (Max Signal): Assay buffer with 0.1% DMSO.

-

Positive Control (Min Signal): A known H1R antagonist (e.g., 1 µM Mepyramine).

-

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition & Signal Reading:

-

Prepare a 5X working solution of histamine in assay buffer to achieve a final concentration of EC80 (the concentration that elicits 80% of the maximal response, determined during assay development).

-

Place the plate in the fluorescence plate reader.

-

Initiate kinetic reading, establishing a baseline fluorescence for 10-20 seconds.

-

The instrument's liquid handler adds 10 µL of the histamine solution to all wells.

-

Continue reading the fluorescence intensity every second for 90-120 seconds.

-

Data Analysis & Hit Criteria:

-

The primary readout is the change in fluorescence intensity (ΔF) upon histamine addition.

-

Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_pos_ctrl) / (ΔF_neg_ctrl - ΔF_pos_ctrl))

-

Assay Quality Control: Calculate the Z'-factor for each plate. [9][10][11]A Z'-factor ≥ 0.5 is considered an excellent assay. [12][13] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

Hit Selection: Compounds exhibiting ≥ 50% inhibition at 10 µM are considered primary hits and are advanced to Tier 2.

Tier 2: Hit Confirmation - Radioligand Binding Assay

This assay confirms that the functional antagonists identified in the primary screen act by directly binding to the H1 receptor. It is a competition assay that measures the ability of a test compound to displace a known radiolabeled H1R antagonist.

Rationale: Radioligand binding is the gold standard for quantifying ligand-receptor interactions. [14]It provides a direct measure of binding affinity (Ki) and helps to eliminate compounds that interfere with the functional assay readout (e.g., fluorescent compounds, calcium chelators). [3H]-mepyramine is a well-characterized, high-affinity radioligand for the H1R. [15][16] Key Reagents & Equipment:

-

Radioligand: [3H]-mepyramine.

-

Receptor Source: Membranes prepared from CHO-K1-hH1R cells.

-

Non-specific binding control: Mianserin or a high concentration of an unlabeled antagonist.

-

Instrumentation: Scintillation counter and a filter harvester.

Protocol:

-

Membrane Preparation:

-

Homogenize CHO-K1-hH1R cells in ice-cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (in 96-well plates):

-

To each well, add in the following order:

-

50 µL Assay Buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of test compound (at various concentrations for IC50 determination).

-

50 µL of [3H]-mepyramine (at a final concentration near its Kd, e.g., 1-2 nM).

-

50 µL of cell membranes (20-40 µg of protein).

-

-

Total Binding Wells: Contain buffer instead of test compound.

-

Non-specific Binding (NSB) Wells: Contain a high concentration of an unlabeled antagonist (e.g., 10 µM Mianserin) instead of the test compound.

-

-

Incubation:

-

Incubate the plates for 60-120 minutes at 25°C with gentle agitation.

-

-

Harvesting and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethylenimine) using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]-mepyramine and Kd is its dissociation constant for H1R.

Tier 3: Secondary Assay - Fluorescence Polarization (FP) Competition Assay

This assay provides an orthogonal, non-radioactive method to confirm binding and can help identify artifacts from the other assay formats.

Rationale: FP assays are homogeneous (no-wash), which makes them suitable for HTS. [17]They rely on a different physical principle (the change in the tumbling rate of a fluorescent probe upon binding to a larger molecule) than the other two assays, making it a valuable orthogonal approach to confirm hits and eliminate technology-specific artifacts. [17] Key Reagents & Equipment:

-

Fluorescent Probe: A fluorescently labeled H1R antagonist (e.g., mepyramine-BODIPY630/650). [18]* Receptor Source: Solubilized membranes or purified H1 receptor.

-

Instrumentation: A plate reader capable of measuring fluorescence polarization.

Protocol:

-

Assay Setup (in 384-well, black, low-volume plates):

-

Add 5 µL of test compound dilutions.

-

Add 5 µL of the fluorescent H1R antagonist probe (at a concentration determined during assay development).

-

Add 10 µL of solubilized H1R membranes.

-

-

Incubation:

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Reading:

-

Measure fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

-

Data Analysis:

-

The signal (mP) will be high when the fluorescent probe is bound to the receptor and low when it is displaced by a test compound.

-

Plot the change in mP against the log concentration of the test compound.

-

Fit the data to determine the IC50 value.

Data Summary and Interpretation

The data from the screening cascade should be compiled to facilitate hit prioritization.

Table 1: Assay Parameters and Quality Control

| Parameter | Calcium Mobilization | Radioligand Binding | Fluorescence Polarization |

| Target | Functional hH1R in whole cells | hH1R in cell membranes | Solubilized hH1R |

| Readout | Intracellular Ca²⁺ flux | [³H]-mepyramine displacement | Change in polarization (mP) |

| Agonist/Tracer | Histamine (EC80) | [³H]-mepyramine (~Kd) | Fluorescent Antagonist (~Kd) |

| Z'-Factor | ≥ 0.5 | N/A | ≥ 0.5 |

| Signal to Background | > 5 | > 3 | > 1.5 |

Table 2: Hypothetical Hit Prioritization Data

| Compound ID | Primary Screen (% Inh @ 10µM) | Functional IC50 (nM) | Binding Ki (nM) | FP IC50 (nM) | M1 Counter-Screen IC50 (nM) |

| BPEA-001 | 95 | 50 | 45 | 60 | >10,000 |

| BPEA-002 | 88 | 120 | 110 | 150 | >10,000 |

| BPEA-003 | 65 | 1500 | >10,000 | >10,000 | >10,000 |

| BPEA-004 | 92 | 75 | 80 | 95 | 200 |

Interpretation:

-

BPEA-001: An ideal hit. Potent in the functional assay, confirmed with a similar potency in two orthogonal binding assays, and highly selective over the M1 receptor. This would be a high-priority candidate for lead optimization.

-

BPEA-002: A good hit, though less potent than BPEA-001. Shows good correlation across all assays and is selective.

-

BPEA-003: A likely functional assay artifact. It shows activity in the primary screen but does not demonstrate direct binding to the receptor. This compound would be deprioritized.

-

BPEA-004: A potent but non-selective hit. The activity at the muscarinic M1 receptor could lead to undesirable anticholinergic side effects. This compound would be a lower priority unless selectivity can be improved through medicinal chemistry.

References

-

Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Available from: [Link]

-

Takayanagi, R., et al. (1995). Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. Journal of Periodontal Research, 30(3), 195-202. Available from: [Link]

-

Li, Y., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 14, 1286635. Available from: [Link]

-

ResearchGate. Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Available from: [Link]

-

Hancock, A. A., et al. (2005). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology, 145(8), 1043–1052. Available from: [Link]

-

de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. Available from: [Link]

-

Iyer, P. (2014). Data analysis approaches in high throughput screening. SlideShare. Available from: [Link]

-

Hancock, A. A., et al. (2005). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology, 145(8), 1043–1052. Available from: [Link]

-

Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 179–192. Available from: [Link]

- Eureka | Patsnap. Screening method for histamine H1 receptor antagonist.

-

Ohuchi, Y., et al. (1995). Histamine-induced calcium mobilization in single cultured cells expressing histamine H1 receptors. Japanese Journal of Pharmacology, 67(3), 221-228. Available from: [Link]

-

ResearchGate. Z′ factor determination and high-throughput screening. Available from: [Link]

-

MySkinRecipes. N-Benzyl-1-(pyridin-2-yl)methanamine. Available from: [Link]

-

Starke, K., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1582. Available from: [Link]

-

Carswell, H., & Nahorski, S. R. (1982). Correlation of histamine H1 receptor function and [3H]mepyramine binding in porcine tracheal tissue. European Journal of Pharmacology, 81(2), 301-307. Available from: [Link]

-

Hirasawa, A., et al. (1995). Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx. Journal of Cellular Physiology, 164(2), 291-298. Available from: [Link]

-

Wikipedia. Z-factor. Available from: [Link]

-

Mizuguchi, H., et al. (2015). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 16(6), 13296–13313. Available from: [Link]

-

Semantic Scholar. Data Analysis Approaches in High Throughput Screening. Available from: [Link]

-

Gonzalez-Vera, J. A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17050. Available from: [Link]

-

Baker, J. G., et al. (2008). A novel fluorescent histamine H1 receptor antagonist demonstrates the advantage of using fluorescence correlation spectroscopy to study the binding of lipophilic ligands. British Journal of Pharmacology, 153(4), 749–761. Available from: [Link]

-

Wijtmans, M., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13083–13094. Available from: [Link]

-

Wang, Y., et al. (2022). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 23(15), 8497. Available from: [Link]

-

Yilmaz, I., et al. (2023). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as a potential anticancer agent against HT29 and DU145 cell lines: Synthesis, characterization, molecular docking, DFT and ADMET studies. PLoS ONE, 18(1), e0279626. Available from: [Link]

-

Leurs, R., et al. (1995). Regulation of the human histamine H1 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 116(4), 2137–2143. Available from: [Link]

-

PubChem. Benzyl-pyridin-2-ylmethyl-amine. Available from: [Link]

-

Juang, Y. C., et al. (2018). Repurposing a Histamine Detection Platform for High-Throughput Screening of Histidine Decarboxylase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 974–981. Available from: [Link]

-

Chen, Y., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(21), 9028–9043. Available from: [Link]

Sources

- 1. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. Regulation of the human histamine H1 receptor stably expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rna.uzh.ch [rna.uzh.ch]

- 10. Z-factor - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Repurposing a Histamine Detection Platform for High-Throughput Screening of Histidine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Correlation of histamine H1 receptor function and [3H]mepyramine binding in porcine tracheal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel fluorescent histamine H1 receptor antagonist demonstrates the advantage of using fluorescence correlation spectroscopy to study the binding of lipophilic ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Seeing the Invisible: A Guide to n-Benzyl-2-(pyridin-2-yl)ethanamine and its Analogs as Ligands for Fluorescence Microscopy

Introduction: The Quest for Specificity in Cellular Imaging

In the intricate world of cellular biology, the ability to visualize specific molecules and ions in their native environment is paramount to understanding their function. Fluorescence microscopy stands as a cornerstone of this endeavor, offering a window into the dynamic processes of life.[1] The power of this technique, however, is intrinsically linked to the quality of the fluorescent probes used. An ideal probe should be highly specific for its target, exhibit a significant change in fluorescence upon binding, be permeable to cell membranes, and have minimal toxicity.[2]

This guide delves into the application of a class of bidentate N-donor ligands, exemplified by n-Benzyl-2-(pyridin-2-yl)ethanamine (BPEN) , in the development of fluorescent probes for cellular imaging. While BPEN itself represents a foundational structure, we will focus on its well-studied and widely implemented analog, the bis(pyridin-2-ylmethyl)amine (DPA) scaffold, to provide detailed, field-proven protocols and insights.[3] These ligands have proven to be exceptional chelators for transition metal ions, particularly zinc (Zn²⁺), a crucial second messenger in numerous signaling pathways.

The Principle of Chelation-Enhanced Fluorescence (CHEF): Turning on the Light

The magic behind these probes lies in a photophysical phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . In its unbound state, the fluorescent component (fluorophore) of the probe has its fluorescence quenched by the nearby chelating ligand through processes like photoinduced electron transfer (PET). Upon binding to the target ion (e.g., Zn²⁺), the chelator undergoes a conformational change, which inhibits the quenching process. This results in a dramatic increase in the fluorescence quantum yield, effectively "turning on" the fluorescent signal.[4] This mechanism provides a high signal-to-noise ratio, which is essential for sensitive detection in the complex environment of a living cell.

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

The Workhorse: A DPA-Based Fluorescent Zinc Sensor

For the remainder of this guide, we will use a representative DPA-based fluorescent probe, which we will refer to as "Zin-Py 1" (Zinc-Pyridyl 1) , to illustrate the practical applications. Zin-Py 1 consists of a DPA chelating moiety linked to a fluorophore. The principles and protocols described can be adapted for other fluorescent probes based on similar pyridine-containing chelators.

Synthesis of a DPA-Based Fluorescent Probe: A Conceptual Overview

The synthesis of a probe like Zin-Py 1 typically involves a multi-step process where the DPA chelator and the fluorophore are synthesized separately and then coupled. The specific synthetic route will depend on the chosen fluorophore. For instance, a common approach involves the functionalization of the DPA ligand with a reactive group that can then be conjugated to a fluorophore.

Caption: Conceptual workflow for the synthesis of a DPA-based fluorescent probe.

Photophysical Properties of DPA-Based Zinc Probes

The photophysical properties of these probes are central to their application. The key parameters are the excitation and emission maxima, the quantum yield in the absence and presence of zinc, and the dissociation constant (Kd) for the probe-zinc complex.

| Property | Unbound State | Zinc-Bound State |

| Excitation Max (λex) | ~490 nm | ~490 nm |

| Emission Max (λem) | ~515 nm | ~515 nm |

| Quantum Yield (ΦF) | Low (<0.05) | High (>0.3) |

| Fluorescence | Weakly Fluorescent | Highly Fluorescent |

| Dissociation Constant (Kd) | - | Typically in the nanomolar range |

Note: These are representative values and can vary depending on the specific fluorophore and linker used.

Application Protocols: Visualizing Intracellular Zinc

The following protocols provide a framework for the use of a DPA-based fluorescent probe like Zin-Py 1 for imaging labile zinc in live cells.

Protocol 1: Preparation of Reagents

-

Probe Stock Solution: Prepare a 1-5 mM stock solution of the DPA-based fluorescent probe in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light and moisture.

-

Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line.

-

Imaging Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with calcium and magnesium.

-

Zinc and Chelator Solutions (for controls):

Protocol 2: Live-Cell Staining and Imaging

Caption: Step-by-step workflow for live-cell staining with a DPA-based probe.

-

Cell Seeding: Seed your cells of interest onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow for 24-48 hours.

-

Probe Loading:

-

Warm the complete cell culture medium and imaging buffer to 37°C.

-

Prepare a working solution of the fluorescent probe at a final concentration of 1-10 µM in the cell culture medium. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with warm imaging buffer.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time will vary depending on the cell type and probe concentration.

-

-

Washing:

-

After incubation, remove the probe-containing medium.

-

Wash the cells two to three times with warm imaging buffer to remove any excess, unbound probe.

-

-

Imaging:

-

Mount the coverslip or dish onto the stage of a fluorescence microscope equipped with the appropriate filter set (e.g., a standard FITC/GFP filter set).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Protocol 3: Control Experiments for Specificity

To validate that the observed fluorescence signal is due to intracellular zinc, it is crucial to perform control experiments.

-

Positive Control (Zinc Loading):

-

After probe loading and washing, treat the cells with a zinc ionophore such as pyrithione (e.g., 1-5 µM) in the presence of a low concentration of extracellular zinc (e.g., 10-50 µM ZnCl₂). This will facilitate the entry of zinc into the cells and should result in a significant increase in fluorescence.

-

-

Negative Control (Zinc Chelation):

Data Interpretation and Considerations

-

Localization: The subcellular localization of the fluorescence signal can provide insights into the distribution of labile zinc pools within the cell. Many DPA-based probes show diffuse cytosolic staining, but some may accumulate in specific organelles.

-

Quantification: While these probes are excellent for visualizing changes in relative zinc concentrations, absolute quantification can be challenging due to variations in probe loading and cellular environment. Ratiometric probes or fluorescence lifetime imaging (FLIM) can provide more quantitative measurements.

-

Photostability: Assess the photostability of the probe under your imaging conditions to ensure that any observed decrease in fluorescence is due to biological processes and not photobleaching.

-

Toxicity: Perform cell viability assays (e.g., MTT or trypan blue exclusion) to ensure that the probe concentration and imaging conditions are not cytotoxic.

Conclusion and Future Perspectives

Ligands based on the n-Benzyl-2-(pyridin-2-yl)ethanamine and the broader bis(pyridin-2-ylmethyl)amine scaffold have provided a powerful toolkit for the development of fluorescent probes for cellular imaging. Their ability to selectively chelate metal ions like zinc and translate this binding event into a robust fluorescent signal has enabled researchers to probe the intricate roles of these ions in health and disease. As our understanding of the "metallome" deepens, the continued development of novel ligands and fluorescent probes with improved specificity, photophysical properties, and targeting capabilities will undoubtedly unlock new frontiers in our ability to visualize the chemistry of life.

References

-

Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors. [Link]

-

N,N-Bis(2-pyridylmethyl)aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis and Photophysical Properties of New Conjugated Fluorophores Designed for Two-Photon-Excited Fluorescence. ResearchGate. [Link]

-

N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][3][9][10]oxadiazol-4-ylamino)hexyl)acetamide as a new fluorescent probe for peripheral benzodiazepine receptor and microglial cell visualization. PubMed. [Link]

-

Blue‐Emissive Fluorescent Zinc(II) Complexes with Bis(imidazo[1,5‐a]pyridine)methane Ligands. Insubria. [Link]

-

Synthesis and Photophysical Properties of Conjugated Fluorophores with N‐Heteroaromatic Rings. ResearchGate. [Link]

-

Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury. PubMed Central. [Link]

-

Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

-

Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. MDPI. [Link]

-

Guanidinium-dendronized perylene bisimides as stable, water-soluble fluorophores for live-cell imaging. New Journal of Chemistry. [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

-

Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed Central. [Link]

-

A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. MDPI. [Link]

- Fluorescent N2,N3-etheno-purine (2′-deoxy) riboside derivatives and uses thereof.

-

Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. MDPI. [Link]

-

Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. [Link]

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]

-

Terpenes and Terpenoids Conjugated with BODIPYs: An Overview of Biological and Chemical Properties. PubMed Central. [Link]

-

Photophysical and Cellular Imaging Studies of Brightly Luminescent Osmium(II) Pyridyltriazole Complexes. PubMed. [Link]

-

Synthesis and properties of chiral fluorescent helicene-BODIPY conjugates. PubMed. [Link]

-

TPEN, a Zn2+/Fe2+ chelator with low affinity for Ca2+, inhibits lamin assembly, destabilizes nuclear architecture and may independently protect nuclei from apoptosis in vitro. PubMed. [Link]

-

Chelators for Investigating Zinc Metalloneurochemistry. PubMed Central. [Link]

-

N,N-Bis(2-pyridylmeth-yl)aniline. PubMed. [Link]

-

(PDF) N,N-Bis(pyridin-2-ylmethyl)cyclohexanamine. ResearchGate. [Link]

Sources

- 1. Synthesis and properties of chiral fluorescent helicene-BODIPY conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpenes and Terpenoids Conjugated with BODIPYs: An Overview of Biological and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Bis(2-pyridylmethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TPEN, a Zn2+/Fe2+ chelator with low affinity for Ca2+, inhibits lamin assembly, destabilizes nuclear architecture and may independently protect nuclei from apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chelators for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

Application Notes and Protocols: Synthesis of Radiolabeled n-Benzyl-2-(pyridin-2-yl)ethanamine for Imaging Studies

Introduction: The Rationale for Radiolabeling n-Benzyl-2-(pyridin-2-yl)ethanamine

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1] The utility of PET is critically dependent on the development of specific radiotracers that can probe biological targets of interest. The compound n-Benzyl-2-(pyridin-2-yl)ethanamine and its derivatives have shown potential as neuromodulatory agents, making them attractive candidates for development as PET radioligands for neuroreceptor imaging.[2][3] This document provides a comprehensive guide for the synthesis of radiolabeled n-Benzyl-2-(pyridin-2-yl)ethanamine, with a focus on Carbon-11 labeling, a commonly used positron-emitting radionuclide in PET chemistry due to its minimal impact on the biochemical properties of the labeled molecule.[4][5]

The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiosynthesis and purification protocols.[6] This application note details a proposed synthetic route for a suitable precursor, the subsequent radiolabeling procedure, and the essential quality control measures to ensure the final radiotracer is suitable for preclinical imaging studies. All radiolabeling procedures should be performed in automated synthesis modules within lead-shielded hot-cells to minimize radiation exposure.[4]

Part 1: Synthesis of the Labeling Precursor: 2-(Pyridin-2-yl)ethanamine

The successful radiolabeling of the target compound via N-benzylation with a radiolabeled benzyl group requires the synthesis of the corresponding amine precursor, 2-(pyridin-2-yl)ethanamine. While this compound is commercially available, this section outlines a potential synthetic route from 2-vinylpyridine for instances where in-house synthesis is preferred.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)ethanamine

This protocol describes a two-step synthesis starting from 2-vinylpyridine, proceeding through a nitrile intermediate.

Step 1: Synthesis of 3-(Pyridin-2-yl)propanenitrile

-

Reaction Setup: In a round-bottom flask, dissolve 2-vinylpyridine in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an excess of potassium cyanide (KCN) to the solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 3-(Pyridin-2-yl)propanenitrile to 2-(Pyridin-2-yl)ethanamine

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the 3-(pyridin-2-yl)propanenitrile from the previous step in a solvent like methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenation: The flask is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

-

Reaction Monitoring: The reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the catalyst is carefully filtered off. The solvent is removed in vacuo to yield the crude 2-(pyridin-2-yl)ethanamine. Further purification can be achieved by distillation or column chromatography if necessary.

Part 2: [¹¹C]-N-Benzylation for the Synthesis of Radiolabeled n-Benzyl-2-(pyridin-2-yl)ethanamine

The introduction of the Carbon-11 radiolabel will be achieved via N-alkylation of the synthesized 2-(pyridin-2-yl)ethanamine precursor with [¹¹C]benzyl bromide. This requires the initial production of [¹¹C]methane, its conversion to [¹¹C]methyl iodide, and subsequent transformation into [¹¹C]benzyl bromide.

Workflow for [¹¹C]-N-Benzylation

Caption: Workflow for the synthesis of [¹¹C]n-Benzyl-2-(pyridin-2-yl)ethanamine.

Protocol 2: Radiosynthesis of [¹¹C]n-Benzyl-2-(pyridin-2-yl)ethanamine

Step 1: Production of [¹¹C]Methane and [¹¹C]Methyl Iodide

-

Cyclotron Production: [¹¹C]Carbon dioxide ([¹¹C]CO₂) is initially produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[6]

-

Conversion to [¹¹C]Methane: The [¹¹C]CO₂ is catalytically reduced to [¹¹C]methane ([¹¹C]CH₄) using hydrogen gas over a heated nickel catalyst.

-

Synthesis of [¹¹C]Methyl Iodide: [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via gas-phase iodination with iodine vapor at high temperature. [¹¹C]CH₃I is a versatile precursor for many ¹¹C-labeling reactions.[4][5]

Step 2: Synthesis of [¹¹C]Benzyl Bromide

-

Grignard Reagent Preparation: Prepare a Grignard reagent, such as phenylmagnesium bromide, in an appropriate solvent like anhydrous tetrahydrofuran (THF).

-

Reaction with [¹¹C]Methyl Iodide: Bubble the gaseous [¹¹C]CH₃I through the Grignard reagent solution. This is a conceptual step; a more practical approach involves trapping [¹¹C]CH₃I and reacting it with a suitable precursor. A more direct route to a benzylating agent might be preferable.

-

Alternative: [¹¹C]CO₂ Fixation: A more modern approach would be to utilize [¹¹C]CO₂ directly. For instance, reacting [¹¹C]CO₂ with a suitable organometallic reagent to form a [¹¹C]carboxylated intermediate, which can then be reduced and converted to the benzyl bromide. However, for simplicity, we will proceed with a conceptual N-benzylation. A more feasible method for small-scale, rapid synthesis would be the methylation of a precursor that already contains the benzyl group, which is a common strategy in ¹¹C chemistry.[7] For the purpose of this protocol, we will assume the availability of a suitable [¹¹C]benzylating agent.

Step 3: [¹¹C]-N-Benzylation Reaction

-

Reaction Setup: In a sealed reaction vial, dissolve the precursor, 2-(pyridin-2-yl)ethanamine (typically 1-2 mg), in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride or a hindered amine base like diisopropylethylamine (DIPEA), to deprotonate the secondary amine.

-

Introduction of [¹¹C]Benzyl Bromide: The prepared [¹¹C]benzyl bromide is bubbled into the reaction mixture.

-

Reaction Conditions: The reaction vial is heated to an elevated temperature (e.g., 80-120°C) for a short period (typically 5-10 minutes) to facilitate the reaction.

-

Quenching: After the reaction time, the mixture is quenched with water or a buffer solution.

Protocol 3: Purification and Formulation

Step 1: HPLC Purification

-

Method: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, possibly with a modifier like trifluoroacetic acid (TFA) or ammonium formate to improve peak shape.

-

Detection: The HPLC system should be equipped with both a UV detector (to identify the non-radiolabeled standard) and a radioactivity detector.

-

Fraction Collection: The fraction corresponding to the radiolabeled product is collected.

Step 2: Formulation

-

Solvent Removal: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is then washed with water to remove any remaining HPLC solvents.

-

Elution: The final product is eluted from the Sep-Pak cartridge with a small volume of ethanol.

-

Final Formulation: The ethanolic solution is then diluted with sterile saline to produce an injectable solution with a physiologically acceptable ethanol concentration (typically <10%). The final product is passed through a sterile 0.22 µm filter into a sterile vial.

Part 3: Quality Control

A rigorous quality control (QC) process is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product before it can be used in imaging studies.[8][9]

Table 1: Quality Control Specifications for [¹¹C]n-Benzyl-2-(pyridin-2-yl)ethanamine

| Parameter | Method | Specification |

| Identity | Analytical HPLC | Retention time of the radioactive peak matches that of the non-radiolabeled standard. |

| Radiochemical Purity | Analytical HPLC | ≥ 95% |

| Chemical Purity | Analytical HPLC (UV trace) | Peak corresponding to the product should be the major peak. Precursor and other impurities should be within acceptable limits. |

| Specific Activity | Calculated from HPLC data | > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection. |

| pH | pH paper or pH meter | 4.5 - 7.5 |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% (presence of 511 keV peak) |

| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL). |

| Sterility | Sterility testing (retrospective) | No microbial growth. |

Analytical HPLC Method

-

Column: C18 reverse-phase analytical column (e.g., 4.6 x 150 mm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 1 mL/min

-

Detection: UV (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector in series.

Part 4: Alternative Radiolabeling Strategy with Fluorine-18

For longitudinal studies or studies requiring a longer imaging window, Fluorine-18 (t½ ≈ 109.8 minutes) is a more suitable radionuclide.[10][11] A potential strategy for ¹⁸F-labeling of n-Benzyl-2-(pyridin-2-yl)ethanamine would involve the synthesis of a precursor with a suitable leaving group on the benzyl ring for nucleophilic substitution with [¹⁸F]fluoride.

Proposed Precursor for ¹⁸F-Labeling

A suitable precursor would be n-(p-toluenesulfonylbenzyl)-2-(pyridin-2-yl)ethanamine or a similar derivative with a good leaving group (e.g., nitro, trimethylammonium) on the benzyl ring.[11][12]

Workflow for ¹⁸F-Labeling

Caption: Workflow for the synthesis of [¹⁸F]n-Benzyl-2-(pyridin-2-yl)ethanamine.

The radiosynthesis would involve activating the cyclotron-produced [¹⁸F]fluoride with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, followed by reaction with the precursor at high temperature in an aprotic solvent.[10][11] Purification and quality control procedures would be similar to those described for the ¹¹C-labeled compound.

Conclusion

This application note provides a detailed framework for the synthesis and radiolabeling of n-Benzyl-2-(pyridin-2-yl)ethanamine for use in PET imaging studies. The successful implementation of these protocols requires expertise in organic synthesis, radiochemistry, and analytical techniques. The provided workflows and quality control specifications serve as a robust starting point for researchers and drug development professionals aiming to develop this compound as a novel radiotracer. It is important to note that the proposed synthetic routes may require optimization of reaction conditions to achieve desired yields and purity.

References

-

Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]

-

Tsujikawa, T., et al. (2018). Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1063-1072. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

-

Rotstein, B. (2021, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. [Link]

- Google Patents. (2010). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.

-

Male, K., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 605. [Link]

-

Comeau, A. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. International Journal of Molecular Sciences, 24(2), 1599. [Link]

-

Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 12. [Link]

-

Comeau, A. M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

-

Male, K., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. [Link]

-

Richard, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(80), 12016-12019. [Link]

-

Al-Karmi, S., & T. Wuest, F. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38655–38667. [Link]

-

Arstad, E., et al. (2006). Towards NR2B receptor selective imaging agents for PET-synthesis and evaluation of N-[11C]-(2-methoxy)benzyl (E)-styrene-, 2-naphthyl- and 4-trifluoromethoxyphenylamidine. Bioorganic & Medicinal Chemistry, 14(18), 6307-13. [Link]

-

ResearchGate. (n.d.). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides | Request PDF. Retrieved from [Link]

-

Zhang, X., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 921497. [Link]

-

Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275-289. [Link]

-

Pretze, M., & Wuest, F. (2017). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Molecules, 22(5), 739. [Link]

-

Semantic Scholar. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

-

de la Fuente, L., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Molecules, 27(6), 1836. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors | Request PDF. Retrieved from [Link]

-

Bernard-Gauthier, V., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 9, 721528. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram. Retrieved from [Link]

- Google Patents. (2014). US20140073803A1 - Radiotracer precursor and method for preparing the same.

-

Saman, S., & Amartey, J. K. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 22(17), 4606-4620. [Link]

-

Wang, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 851-861. [Link]

Sources

- 1. Radiolabeling of Nanoparticles and Polymers for PET Imaging [mdpi.com]

- 2. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards NR2B receptor selective imaging agents for PET-synthesis and evaluation of N-[11C]-(2-methoxy)benzyl (E)-styrene-, 2-naphthyl- and 4-trifluoromethoxyphenylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase [frontiersin.org]

- 10. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application of "n-Benzyl-2-(pyridin-2-yl)ethanamine" in kinase inhibition assays

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the potential of "n-Benzyl-2-(pyridin-2-yl)ethanamine" as a kinase inhibitor. While this specific molecule is not extensively documented as a kinase inhibitor in public literature, its core structure, featuring a pyridine ring and a benzyl group, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have shown potent inhibitory activity against various enzyme classes, including deubiquitinases and histone deacetylases, establishing a strong scientific rationale for investigating its potential in the kinase domain.[1][2]

This document is structured not as a report on existing data, but as a detailed, field-proven guide for any research team aiming to perform the initial characterization of this, or any similar novel compound, against a protein kinase target. We will explain the causality behind each experimental choice, provide robust, self-validating protocols, and detail the necessary steps for accurate data interpretation.

The Compound: n-Benzyl-2-(pyridin-2-yl)ethanamine

Before initiating any biological assay, a thorough understanding of the test compound is essential.

Chemical and Physical Properties: The subject of this guide is n-Benzyl-2-(pyridin-2-yl)ethanamine. It belongs to a class of compounds that serve as versatile intermediates in the synthesis of biologically active molecules.[3] While specific data for this exact ethanamine derivative is sparse, we can infer properties from the closely related and well-documented compound, N-benzylpyridin-2-amine (CAS 6935-27-9).[4]

| Property | Value (for related N-benzylpyridin-2-amine) | Reference |

| CAS Number | 6935-27-9 | [3][4] |

| Molecular Formula | C₁₂H₁₂N₂ | [3][4] |

| Molecular Weight | 184.24 g/mol | [3][4] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Storage | Store at 0-8 °C, sealed in dry conditions | [3] |

| Solubility | Soluble in common organic solvents like DMSO and ethanol | [5] |

Rationale for Kinase Screening: Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, regulating a vast array of cellular processes. The pyridine nucleus is a key component in many known ATP-competitive kinase inhibitors, acting as a bioisostere for the adenine ring of ATP.[6] The versatility of pyrimidine-based compounds (a related heterocycle) in targeting diverse kinases is well-established, making this structural class a fertile ground for inhibitor discovery.[7][8] Therefore, the structural features of n-Benzyl-2-(pyridin-2-yl)ethanamine make it a logical candidate for screening against a panel of protein kinases.

Principles of In Vitro Kinase Inhibition Assays

The goal of a kinase inhibition assay is to measure a compound's ability to reduce the catalytic activity of a kinase.[9] Most biochemical assays operate by quantifying either the consumption of ATP or the formation of one of its products, ADP or the phosphorylated substrate.

A robust and reliable assay is built on several foundational pillars:

-

Accurate ATP Concentration: The concentration of ATP is a critical and often mishandled variable.[9] For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration. Assays should be run with an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase for ATP. This ensures that the assay is sensitive enough to detect competitive inhibition without being overwhelmed by excess substrate.[9]

-

Enzyme Linearity: The assay must be performed under "initial rate" conditions, where the reaction velocity is linear with respect to time and enzyme concentration.[9] This ensures that the measured inhibition is not confounded by factors like substrate depletion or product inhibition.

-

Appropriate Controls: Every assay plate must include controls for 100% kinase activity (enzyme + vehicle, e.g., DMSO) and 0% activity (no enzyme). These controls are essential for data normalization and calculating percent inhibition.

Caption: Mechanism of competitive kinase inhibition.

Protocol 1: Biochemical Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the reaction.[10] Its two-step process provides high sensitivity and is robust against compound interference.[11][12]

Principle of the Assay:

-

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This is the key step for sensitivity, as the luminescent signal from newly generated ATP would otherwise be drowned out by the initial, high concentration of ATP.

-

ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the product ADP back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial amount of ADP produced.[10][13]

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Protocol:

This protocol is designed for a 384-well plate format.[14]

A. Reagent Preparation:

-

Compound Stock: Prepare a 10 mM stock solution of n-Benzyl-2-(pyridin-2-yl)ethanamine in 100% DMSO.

-

Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in 100% DMSO. This will be your 100x concentrated plate.

-

Kinase Buffer: Prepare a buffer appropriate for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP & Substrate Solution: Prepare a 5x solution of ATP and substrate in kinase buffer. The final ATP concentration should be at its Kₘ for the target kinase.

-